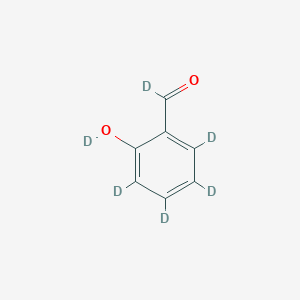

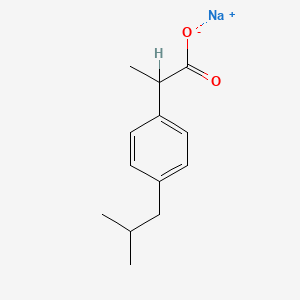

Ibuprofen-d3 (sodium)

Descripción general

Descripción

Ibuprofen-d3 (sodium) is an isotopically labeled compound of ibuprofen . It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is intended for use as an internal standard for the quantification of (±)-ibuprofen . It is a non-selective COX inhibitor .

Molecular Structure Analysis

The molecular structure of Ibuprofen-d3 (sodium) is similar to that of ibuprofen, with the difference being the presence of three deuterium atoms . The formal name is (±)-α-methyl-4-(2-methylpropyl)-benzeneacetic acid-d3, monosodium salt .Physical And Chemical Properties Analysis

Ibuprofen-d3 (sodium) is a solid substance . Its molecular formula is C13H14D3O2 , and its molecular weight is 209.3 g/mol .Aplicaciones Científicas De Investigación

1. Photodegradation in Hybrid Systems

Ibuprofen sodium salt (C13H17O2Na) has been studied for its photodegradation in a hybrid system combining photolysis and direct contact membrane distillation. The process involved a UV254 germicidal lamp and showed a significant decrease in the mass of C13H17O2Na, with a total effectiveness of organics removal ranging from 99.97-99.99% for C13H18O2 (Mozia et al., 2011).

2. Microbicidal Activity Enhancement

Research indicates that high concentrations of sodium chloride can improve the microbicidal activity of Ibuprofen against common cystic fibrosis pathogens. This synergistic effect between Na-ibuprofen (IBU-Na) and ionic strength was particularly notable against Pseudomonas aeruginosa and other bacteria involved in cystic fibrosis (Muñoz et al., 2018).

3. Ocular Anti-Inflammatory Applications

Sodium ibuprofen (IBU-RS) loaded into a polymer nanoparticle system has shown enhanced ocular anti-inflammatory activity compared to ibuprofen lysinate (IBL). This application particularly emphasizes the increased ocular bioavailability and pharmacological activity of IBU-RS (Bucolo et al., 2002).

4. Bioavailability Studies with CD-MOF

Ibuprofen sodium salt's oral bioavailability and rate of uptake have been improved by encapsulating it in a pharmaceutical cocrystal with a metal-organic framework called CD-MOF. This approach showed rapid uptake of ibuprofen and a longer half-life in blood plasma (Hartlieb et al., 2017).

5. Interaction with Cell Membranes

The interaction between ibuprofen sodium salt and cell membranes, particularly in the context of its effects on phospholipids, has been investigated. This research is crucial for understanding the drug's potential as an antiatherosclerotic agent and its role as a component of drug carriers like liposomes (Foggia et al., 2017).

6. Solid-State NMR Characterization

The structural and dynamic properties of ibuprofen sodium salt and its solid dispersions have been studied using solid-state nuclear magnetic resonance. This research provides insights into the release properties of ibuprofen in its dispersed forms, which is essential for drug development (Geppi et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

sodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPUWGBPLLBKW-FJCVKDQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678708 | |

| Record name | Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibuprofen-d3 (sodium) | |

CAS RN |

1219805-09-0 | |

| Record name | Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

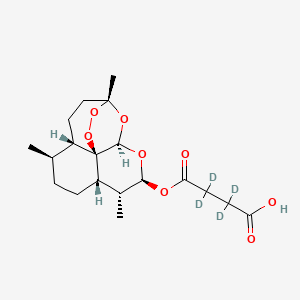

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)